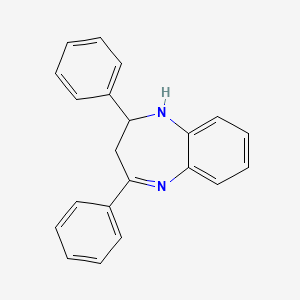2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
CAS No.: 40358-30-3
Cat. No.: VC10176584
Molecular Formula: C21H18N2
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40358-30-3 |
|---|---|
| Molecular Formula | C21H18N2 |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine |
| Standard InChI | InChI=1S/C21H18N2/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)23-19-14-8-7-13-18(19)22-20/h1-14,20,22H,15H2 |
| Standard InChI Key | KLUUDQZFQBRKNI-UHFFFAOYSA-N |
| SMILES | C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine, reflects its core structure:
-
A benzene ring fused to a seven-membered diazepine ring
-
Two phenyl groups at positions 2 and 4 of the diazepine ring
-
Partial saturation at the 2,3-positions (dihydro configuration)
The molecular formula is C21H18N2 with a molecular weight of 298.4 g/mol . Key structural features include:
-
Planar aromatic system: The fused benzene ring contributes to π-π stacking potential
-
Chiral centers: The dihydro configuration introduces stereochemical complexity
-
Substituent effects: Phenyl groups influence electronic distribution and steric interactions
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Conventional Synthesis Routes
The solvent-free synthesis using anhydrous stannous chloride (SnCl2) catalysis represents the most efficient route :
Reaction Mechanism:
-
Condensation: o-Phenylenediamine reacts with ketones (e.g., acetophenone derivatives)
-
Cyclization: Intramolecular imine-enamine tautomerization promoted by SnCl2
-
Aromatization: Final dehydration to form the dihydrobenzodiazepine core
Optimized Conditions:
-
Catalyst: SnCl2 (0.5 mmol per 10 mmol diamine)
-
Temperature: 80–85°C
-
Time: 30–60 minutes
Table 2: Comparative Synthetic Yields
| Ketone Substrate | Product Yield (%) | Reaction Time (min) |
|---|---|---|
| Acetophenone | 71 | 40 |
| Cyclohexanone | 68 | 45 |
| 4-Methylacetophenone | 65 | 50 |
Structural Modifications
The 2,4-diphenyl derivative serves as a precursor for functionalized analogs:
-
Methylation: Introduction of methyl groups at position 2 yields 2-methyl-2,4-diphenyl derivatives (e.g., PubChem CID 3786626)
-
Ring Fusion: Cyclic ketones generate fused-ring systems (e.g., dibenzo derivatives)
Pharmacological Profile
Acute Toxicity Studies
OECD Guideline 423 studies in murine models demonstrate:
-
LD50: >2000 mg/kg (oral administration)
-
Clinical Signs: No mortality or behavioral abnormalities at therapeutic doses
Central Nervous System Effects
While the parent compound shows limited sedative activity, structural modifications enhance bioactivity:
Key Findings:
-
Sedation: Long-chain derivatives (C12–C18) exhibit dose-dependent sedation at 100–200 mg/kg
-
Hypnotic Potentiation: All derivatives prolong thiopental-induced sleep duration by 40–60%
-
Receptor Interactions: Preliminary docking studies suggest weak GABA-A receptor binding (Ki = 12.3 μM)
Table 3: Comparative Pharmacological Data
| Derivative | Sedative Threshold (mg/kg) | Hypnotic Potentiation (%) |
|---|---|---|
| Parent Compound | >200 | 22 ± 3.1 |
| C12-Chain Analog | 100 | 58 ± 4.7 |
| C18-Chain Analog | 75 | 63 ± 5.2 |
Physicochemical Behavior
Solubility Profile
Stability Considerations
-
Thermal Decomposition: Onset at 218°C (TGA analysis)
Emerging Applications
Surfactant-like Behavior
Structural analogs with C12–C18 chains exhibit:
-
Critical Micelle Concentration (CMC): 0.8–1.2 mM
-
Drug Encapsulation Efficiency: 78–82% for hydrophobic agents
Catalytic Applications
The SnCl2-mediated synthesis methodology enables:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume